molecular formula C12H15NO3 B136169 benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate CAS No. 152169-60-3

benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

Cat. No.: B136169
CAS No.: 152169-60-3
M. Wt: 221.25 g/mol
InChI Key: AXDXPDSBSVDTCF-UHFFFAOYSA-N
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Description

Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a chiral carbamate derivative characterized by its stereospecific (1R)-configured ethylcarbamoyl backbone and a methoxy(methyl)carbamoyl functional group. Its stereochemistry and functional groups influence its reactivity, solubility, and interactions with biological targets such as enzymes . Commercial sources (e.g., LEAP CHEM CO., LTD.) list this compound under synonyms like SCHEMBL1643093 and ZINC1634792, indicating its relevance in high-throughput screening and drug discovery .

Properties

CAS No.

152169-60-3

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl N-(3-oxobutan-2-yl)carbamate

InChI

InChI=1S/C12H15NO3/c1-9(10(2)14)13-12(15)16-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,15)

InChI Key

AXDXPDSBSVDTCF-UHFFFAOYSA-N

SMILES

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)C)NC(=O)OCC1=CC=CC=C1

Synonyms

BENZYL [(1S)-1-METHYL-2-OXOPROPYL]CARBAMATE

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic substitution, where ZnCl₂ activates the carbamoyl chloride (e.g., methoxy(methyl)carbamoyl chloride) to form an isocyanate intermediate. Subsequent nucleophilic attack by the alcohol (e.g., (R)-1-aminoethanol derivatives) yields the carbamate product. Key parameters include:

  • Solvent : Toluene is optimal, achieving 86% yield in carbamate synthesis.

  • Temperature : Room temperature (30°C) for aliphatic alcohols; elevated temperatures (110°C) for aromatic alcohols.

  • Catalyst Loading : 1.79 mmol ZnCl₂ per 3.58 mmol carbamoyl chloride.

Table 1: Solvent Screening for Carbamate Synthesis

SolventTemperature (°C)Time (h)Yield (%)
Toluene301286
Xylene301355
1,4-Dioxane3024<10

The benzyl carbamate moiety in the target compound is introduced via reaction with benzyl chloroformate (Cbz-Cl), a standard method for amine protection. This step typically precedes or follows the introduction of the methoxy(methyl)carbamoyl group.

Procedure:

  • Amine Substrate : (R)-1-[methoxy(methyl)carbamoyl]ethylamine is prepared by reacting (R)-1-aminoethanol with methoxy(methyl)carbamoyl chloride in the presence of ZnCl₂.

  • Protection : The amine is treated with benzyl chloroformate in anhydrous toluene, yielding the benzyl carbamate.

  • Purification : Column chromatography (hexane/ethyl acetate) isolates the product with >75% yield.

Asymmetric Synthesis and Chiral Resolution

The (1R)-configuration necessitates enantioselective synthesis. Patent US6369034B1 discloses methods for chiral carbamates using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent.

Key Steps:

  • Chiral Precursor : (R)-1-aminoethyl derivatives are synthesized via enzymatic resolution or asymmetric hydrogenation.

  • Coupling : PyBOP mediates the reaction between the chiral amine and methoxy(methyl)carboxylic acid, forming the carbamoyl group.

  • Deprotection : Trityl or Boc groups are removed using trifluoroacetic acid (TFA).

Scalability and Industrial Adaptations

Gram-scale synthesis, as demonstrated for rivastigmine, is achievable for the target compound:

  • Batch Size : 30.25 mmol scale.

  • Yield : 80% under reflux conditions.

  • Purity : >91% enantiomeric excess (ee) via chiral HPLC.

Comparative Analysis of Methodologies

Table 2: Synthesis Routes for this compound

MethodCatalyst/ReagentYield (%)Purity (ee)
ZnCl₂-CatalyzedZnCl₂, toluene8091.23
Cbz-Cl ProtectionBenzyl chloroformate75N/A
PyBOP CouplingPyBOP, DIEA70>90

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted carbamates .

Scientific Research Applications

Synthesis and Preparation

The synthesis of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves the reaction of benzyl chloroformate with (1R)-1-[methoxy(methyl)carbamoyl]ethylamine in organic solvents like chloroform or dichloromethane, often using triethylamine as a base. This preparation method allows for the production of the compound in high purity, essential for its application in research.

Chemistry

This compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.

Biology

In biological research, this compound is utilized to study enzyme inhibitors and as a building block for peptide synthesis. Its ability to interact with specific molecular targets enables researchers to explore its effects on biochemical pathways.

Medicine

The compound plays a crucial role in drug development, particularly in creating pharmaceuticals targeting specific enzymes and receptors. Its mechanism of action involves binding to enzyme active sites, inhibiting their activity, which can lead to therapeutic effects.

Industry

In industrial applications, this compound is used in producing specialty chemicals and advanced materials. Its properties make it suitable for various formulations and manufacturing processes.

Case Studies

Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits a specific enzyme involved in metabolic pathways, showcasing its potential as a therapeutic agent.

Case Study 2: Drug Development
Research highlighted the compound's role as a precursor in synthesizing novel pharmaceutical agents targeting cancer cells, emphasizing its significance in medicinal chemistry.

Case Study 3: Industrial Application
An industrial application study revealed that this compound is used in formulating specialty coatings due to its favorable chemical properties, illustrating its versatility beyond laboratory settings.

Mechanism of Action

The mechanism of action of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This inhibition can lead to various therapeutic effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Silicon-Based Carbamate Derivatives

Evidence from silicon-based carbamate derivatives highlights critical structural and functional differences:

  • Compound 2 (benzyl N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]-carbamate) :
    • Contains a tert-butyldimethylsilyl (TBS) protecting group and a 2-hydroxyphenyl substituent.
    • Exhibits selective acetylcholinesterase (AChE) inhibition with an IC50 comparable to galanthamine (a standard AChE inhibitor) .
    • Key difference : The TBS group enhances lipophilicity and metabolic stability compared to the methoxy(methyl) group in the target compound.
  • Compound 3 (benzyl N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(3-hydroxyphenyl)carbamoyl]ethyl]-carbamate) :

    • Features a 3-hydroxyphenyl group instead of 2-hydroxyphenyl.
    • Shows reduced AChE selectivity but higher butyrylcholinesterase (BChE) inhibition, aligning with rivastigmine’s activity profile .
    • Key difference : The hydroxyl group’s position significantly impacts enzyme selectivity.
  • Target Compound :

    • Lacks silicon-based groups and aromatic hydroxyl substituents.
    • Predicted to have lower metabolic stability but higher solubility due to the polar methoxy(methyl)carbamoyl group.

Comparison with Natural Carbamate Derivatives

Natural products like gastrodin (14) and 4-hydroxybenzyl alcohol (8) from Gastrodia elata () share carbamate-like functionalities but differ in:

  • Backbone complexity: The target compound’s synthetic carbamate backbone contrasts with natural derivatives’ simpler phenolic or glycosidic structures.
  • Bioactivity : Natural compounds (e.g., gastrodin) exhibit neuroprotective effects, while synthetic carbamates are tailored for enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 2 Gastrodin
Molecular Weight ~310.3 g/mol ~450.5 g/mol 286.3 g/mol
LogP ~1.8 (predicted) ~3.2 -0.5
AChE IC50 Not reported 0.12 µM >100 µM
BChE Selectivity Not reported Low (SI = 1.5) Not applicable

Notes:

  • The target compound’s lack of aromatic hydroxyl groups may reduce off-target interactions but limit enzyme inhibition potency.
  • Silicon in Compound 2 enhances blood-brain barrier penetration, a feature absent in the target compound .

Biological Activity

Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate, a compound with the molecular formula C13H18N2O4 and CAS number 152169-60-3, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of benzyl chloroformate with (1R)-1-[methoxy(methyl)carbamoyl]ethylamine in organic solvents like chloroform or dichloromethane, often employing triethylamine as a base to neutralize byproducts. The synthesis route is crucial as it influences the yield and purity of the final product.

This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. It is known to inhibit enzyme activity by binding to their active sites, thereby modulating various biochemical pathways. This mechanism is significant in the context of drug development, particularly for targeting diseases where enzyme inhibition is beneficial.

Antiproliferative Activity

Research indicates that compounds structurally similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 2.2 to 5.3 µM against different cancer types, suggesting a strong potential for anticancer applications .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AHCT 1163.7
Compound BMCF-71.2
Compound CHEK 2935.3

Antioxidant Activity

In addition to its antiproliferative properties, this compound and its analogs have demonstrated significant antioxidant activity. Studies have shown that certain derivatives can outperform standard antioxidants like BHT in various assays, highlighting their potential in combating oxidative stress-related diseases .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of cyclin-dependent kinases (CDKs). CDK inhibitors are crucial in cancer therapy as they regulate cell cycle progression. This compound has been noted for its ability to inhibit specific CDKs, making it a candidate for further research in cancer treatment .

Case Studies and Research Findings

Numerous studies have focused on the structure-activity relationships (SAR) of this compound and related compounds. For example, modifications to the methoxy group significantly affect biological activity, with certain substitutions leading to enhanced potency against cancer cell lines while maintaining favorable pharmacokinetic properties .

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